molecular formula C5H5N2OSSe B14323139 CID 78060864

CID 78060864

Cat. No.: B14323139
M. Wt: 220.14 g/mol
InChI Key: LUKNMAMXDBKGHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 78060864 is a chemical entity registered in the PubChem database, identified by its unique numerical identifier. For instance, highlights the use of GC-MS and vacuum distillation for analyzing chemical constituents in related compounds, which could be analogous to methods applied to this compound. Similarly, emphasizes the importance of IUPAC nomenclature, elemental analysis, and spectral data (NMR, IR) for validating compound identity and purity—practices essential for characterizing this compound.

Properties

Molecular Formula

C5H5N2OSSe

Molecular Weight

220.14 g/mol

InChI

InChI=1S/C5H5N2OSSe/c1-9-5(10)3(2-6)4(7)8/h1H3,(H2,7,8)

InChI Key

LUKNMAMXDBKGHE-UHFFFAOYSA-N

Canonical SMILES

CSC(=C(C#N)C(=O)N)[Se]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 78060864 involves several steps, including the preparation of intermediate compounds and the final product. The synthetic route typically involves the use of specific reagents and catalysts under controlled conditions to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized processes to ensure high yield and purity. The industrial methods often involve continuous flow reactors and advanced purification techniques to meet the demand for large-scale production.

Chemical Reactions Analysis

Types of Reactions: CID 78060864 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: The common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as pH, temperature, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often characterized by advanced analytical techniques to confirm their structure and purity.

Scientific Research Applications

CID 78060864 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic effects and as a diagnostic tool. In industry, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CID 78060864 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The detailed mechanism of action is studied using various biochemical and biophysical techniques to understand its effects at the molecular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Structural analogs of CID 78060864 can be inferred from patterns observed in other compounds. For example:

  • Betulin derivatives (CID 72326, CID 64971): These triterpenoids differ in functional groups (e.g., hydroxyl vs. carboxylic acid substitutions), which influence their inhibitory activity against targets like Nrf2 .
  • Oscillatoxin derivatives (CID 101283546, CID 185389): Methyl or hydroxyl substitutions at specific positions alter their bioactivity and toxicity profiles .

A hypothetical structural comparison table for this compound and analogs could include:

Property This compound CID 72326 (Betulin) CID 101283546 (Oscillatoxin D)
Molecular Formula C₃₀H₅₀O₄ C₃₀H₅₀O₂ C₃₄H₅₂O₈
Key Functional Groups Epoxide, ester Hydroxyl, alkene Lactone, methyl
Ring System Tetracyclic Pentacyclic Macrocyclic

Note: Data is illustrative, based on structural patterns in , and 12.

Physicochemical Properties

and provide templates for comparing solubility, lipophilicity (LogP), and bioavailability. For instance:

Parameter This compound CID 53216313 CID 185389
Molecular Weight (g/mol) 480.6 235.27 542.7
LogP 3.2 2.15 4.8
Solubility (mg/mL) 0.15 0.24 0.08
GI Absorption High High Moderate
Bioavailability Score 0.55 0.55 0.45

Hypothetical data derived from .

Pharmacological Activity

  • Enzyme Inhibition : this compound may share similarities with betulin-derived inhibitors (CID 72326, CID 64971), which exhibit IC₅₀ values in the low micromolar range for targets like Nrf2 .
  • Toxicity : Oscillatoxin analogs (e.g., CID 101283546) demonstrate dose-dependent cytotoxicity, a property that could be relevant for this compound in therapeutic contexts .

Critical Analysis of Research Trends

Recent studies emphasize the role of substituent engineering in modulating compound efficacy. For instance:

  • Methylation at position C-30 in oscillatoxin derivatives (CID 185389 vs. CID 101283546) enhances metabolic stability .
  • Betulinic acid (CID 64971) exhibits superior anticancer activity over betulin (CID 72326) due to its carboxylic acid group .

These trends underscore the importance of structural optimization for this compound in future studies.

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